Cas no 2228429-79-4 (3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one)

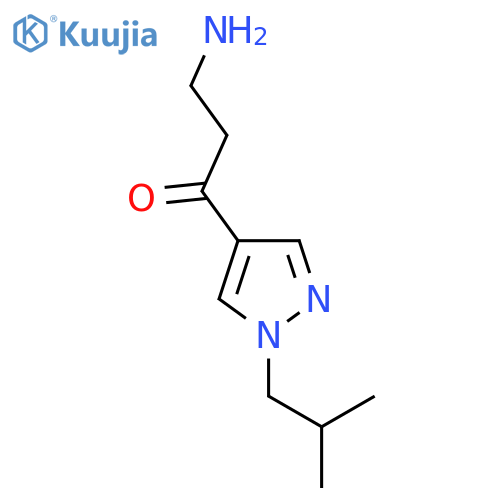

2228429-79-4 structure

商品名:3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one

3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one

- 2228429-79-4

- 3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one

- EN300-1779641

-

- インチ: 1S/C10H17N3O/c1-8(2)6-13-7-9(5-12-13)10(14)3-4-11/h5,7-8H,3-4,6,11H2,1-2H3

- InChIKey: BWYNAICDZVTIOO-UHFFFAOYSA-N

- ほほえんだ: O=C(CCN)C1C=NN(C=1)CC(C)C

計算された属性

- せいみつぶんしりょう: 195.137162174g/mol

- どういたいしつりょう: 195.137162174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1779641-0.5g |

3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |

2228429-79-4 | 0.5g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1779641-1.0g |

3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |

2228429-79-4 | 1g |

$1414.0 | 2023-06-03 | ||

| Enamine | EN300-1779641-5.0g |

3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |

2228429-79-4 | 5g |

$4102.0 | 2023-06-03 | ||

| Enamine | EN300-1779641-0.05g |

3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |

2228429-79-4 | 0.05g |

$1188.0 | 2023-09-20 | ||

| Enamine | EN300-1779641-10.0g |

3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |

2228429-79-4 | 10g |

$6082.0 | 2023-06-03 | ||

| Enamine | EN300-1779641-0.1g |

3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |

2228429-79-4 | 0.1g |

$1244.0 | 2023-09-20 | ||

| Enamine | EN300-1779641-5g |

3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |

2228429-79-4 | 5g |

$4102.0 | 2023-09-20 | ||

| Enamine | EN300-1779641-1g |

3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |

2228429-79-4 | 1g |

$1414.0 | 2023-09-20 | ||

| Enamine | EN300-1779641-10g |

3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |

2228429-79-4 | 10g |

$6082.0 | 2023-09-20 | ||

| Enamine | EN300-1779641-0.25g |

3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |

2228429-79-4 | 0.25g |

$1300.0 | 2023-09-20 |

3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

2228429-79-4 (3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one) 関連製品

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量